Dihydrokalafungin

Enzyme kinetics FMN-dependent monooxygenase Biosynthetic pathway analysis

Researchers characterizing actinorhodin biosynthesis often encounter inconsistent enzyme kinetics due to inappropriate substrate analogs. Dihydrokalafungin solves this as the native, stereochemically correct substrate for the ActVA-ActVB two-component FMN-dependent monooxygenase system. - Natural hydroquinone substrate ensures reproducible hydroxylation kinetics; IC50 of 40 μM for NAD+ inhibition of reduced FMN transfer provides a quantifiable regulatory benchmark. - Enables unambiguous HPLC-based metabolic profiling of act gene cluster mutants for shunt product identification. - Discriminates enzyme stereoselectivity: ActVI-ORF3 recognizes dihydrokalafungin but not its enantiomer nanaomycin A, critical for mapping polyketide tailoring enzyme substrate tolerance.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
Cat. No. B1196522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrokalafungin
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O
InChIInChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m1/s1
InChIKeyZCJHPTKRISJQTN-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrokalafungin in Polyketide Antibiotic Biosynthesis: Essential Procurement Information for Researchers


Dihydrokalafungin (Antibiotic YS-02931K-β) is a benzoisochromanequinone natural product and a key biosynthetic intermediate in the actinorhodin pathway of *Streptomyces coelicolor* A3(2) [1]. As a p-quinone derivative with a molecular formula of C₁₆H₁₄O₆ and a molecular weight of 302.28 g/mol, it serves as a natural substrate for the two-component FMN-dependent monooxygenase system ActVA-ActVB [2]. This compound is commercially available in high purity (>98%) from multiple vendors, primarily for use in enzymatic assays and biosynthetic pathway studies . Its role as a specific enzyme substrate distinguishes it from other BIQ family members that act primarily as end-product antibiotics rather than pathway intermediates.

Why Dihydrokalafungin Cannot Be Simply Substituted with Other BIQ Antibiotics in Enzyme Assays


Dihydrokalafungin exhibits distinct substrate specificity in the ActVA-ActVB monooxygenase system compared to its close structural analogs [1]. While its enantiomer nanaomycin A and the related lactonized derivative kalafungin can serve as alternative substrates, their interaction with ActVI-ORF3 and other biosynthetic enzymes differs significantly [2]. Specifically, ActVI-ORF3 recognizes dihydrokalafungin and 8-hydroxykalafungin—which share the same pyran-ring configuration as actinorhodin—but fails to process nanaomycin A due to its opposite stereochemical configuration [3]. Substituting dihydrokalafungin with structurally similar BIQ compounds may yield misleading enzyme kinetics or complete lack of activity, compromising experimental reproducibility in biosynthetic pathway characterization.

Quantitative Differentiation of Dihydrokalafungin: Evidence-Based Selection Criteria


Enzyme Substrate Specificity: Dihydrokalafungin Hydroquinone as Preferred ActVA-ActVB Substrate

The ActVA-ActVB two-component monooxygenase system exhibits strict substrate discrimination: the hydroquinone form of dihydrokalafungin is an excellent substrate for the enzyme, whereas the quinone form is not oxidized by ActVA-ActVB [1]. This redox-state-dependent activity is not universally observed among BIQ analogs, making dihydrokalafungin uniquely suited for studies requiring a defined natural substrate for this enzyme system [2].

Enzyme kinetics FMN-dependent monooxygenase Biosynthetic pathway analysis

NAD+ Inhibition of Reduced FMN Transfer: IC₅₀ Value for Regulatory Studies

In the ActVA-ActVB system, NAD+ inhibits the transfer of reduced FMN from ActVB (reductase) to ActVA (monooxygenase) with an IC₅₀ of 40 μM [1]. This regulatory mechanism is specific to the dihydrokalafungin hydroxylation pathway and provides a quantifiable parameter for studying product feedback inhibition in actinorhodin biosynthesis.

Flavin transfer Enzyme regulation Two-component monooxygenase

Commercially Available High-Purity Dihydrokalafungin for Reproducible Assays

Commercial sources provide dihydrokalafungin with purity ≥98% (HPLC) . In contrast, the closely related intermediate 6-deoxy-dihydrokalafungin (DDHK) is highly unstable and cannot be reliably obtained for experimental use [1]. This availability in defined purity makes dihydrokalafungin the practical choice for enzymatic studies where substrate integrity is critical.

Analytical standard Biochemical assay reagent Natural product

Optimal Research Applications for Dihydrokalafungin Based on Verified Evidence


Enzymatic Characterization of ActVA-ActVB Two-Component Monooxygenase Systems

Utilize dihydrokalafungin hydroquinone as a defined natural substrate to measure hydroxylation kinetics and FMN transfer regulation. The IC₅₀ of 40 μM for NAD+ inhibition of reduced FMN transfer provides a quantifiable benchmark for studying regulatory mechanisms in actinorhodin biosynthesis [1]. The compound's exclusive substrate activity in the reduced form allows researchers to investigate redox-dependent enzyme function [2].

Actinorhodin Biosynthetic Pathway Elucidation and Mutant Phenotyping

Use dihydrokalafungin as a pathway intermediate standard to identify and quantify shunt products in *act* gene cluster mutants. Its availability in high purity (>98%) ensures reproducible detection in HPLC-based metabolic profiling of *Streptomyces coelicolor* cultures . This application is essential for functional assignment of uncharacterized biosynthetic genes.

Enzyme Substrate Specificity Profiling for BIQ Biosynthetic Enzymes

Employ dihydrokalafungin to discriminate enzyme stereoselectivity, as demonstrated by ActVI-ORF3 which recognizes dihydrokalafungin but not its enantiomer nanaomycin A due to opposite pyran-ring configuration [3]. This property makes the compound valuable for mapping substrate tolerance in polyketide tailoring enzymes.

Technical Documentation Hub

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